Diamide
Overview
Description
Diamide, also known as N,N,N′,N′-Tetramethylazodicarboxamide, is an organic compound with the molecular formula (CH3)2NCON=NCON(CH3)2 . It is used as a thiol oxidizing agent and has been used to titrate protein glutathiolation to discriminate from other oxidative protein modifications . It is also used in the medical field to stimulate the release of insulin from pancreatic beta-cells, thereby lowering blood glucose .
Synthesis Analysis
The synthesis of new diamide compounds has been investigated through the reaction between acyl chloride and substituted aromatic amines . Their chemical structures were characterized by 1H NMR, 13C NMR, COSY, HSQC, GC-MS, and IR spectroscopy .Chemical Reactions Analysis
Diamide compounds are synthesized through the reaction between acyl chloride and substituted aromatic amines .Physical And Chemical Properties Analysis
Diamide is a powder with a melting point of 113-115 °C. It is soluble in water at 19.60-21.00 mg/mL, clear to slightly hazy, orange .Scientific Research Applications
Insecticidal Chemistry Class: The Diamides
Diamides represent a novel chemical class of insecticides that target calcium homeostasis in pests by binding to ryanodine receptors and releasing calcium from intracellular stores. This action leads to the invention of several potent compounds, including flubendiamide and chlorantraniliprole, which have shown high efficacy against lepidopteran species. The development and application of diamides highlight a significant advancement in pest management strategies, offering a sustainable solution to control devastating agricultural pests (Jeanguenat, 2013).
Radiosensitization in Cancer Therapy
Diamide has been studied for its potential to radiosensitize hypoxic mammalian cells, making them more susceptible to radiation therapy. This chemical modifies the survival curve of irradiated cells, suggesting a role in cancer treatment by enhancing the efficacy of radiation therapy. The underlying mechanisms involve the oxidation of endogenous compounds that normally repair radiation-induced DNA damage (Harris et al., 1977).
Genetic Resistance to Diamides
Research on the diamondback moth has revealed genetic mutations conferring resistance to diamide insecticides. These findings are crucial for understanding how pests develop resistance to new chemical classes and underscore the importance of monitoring and managing resistance to sustain the effectiveness of these insecticides (Troczka et al., 2015).
Chemical Modulation of Ryanodine Receptor
The structural basis for diamide modulation of the ryanodine receptor provides insights into the selective action of diamide insecticides on insect over mammalian receptors. This research paves the way for the development of more selective and effective pesticides and therapeutic molecules to treat human diseases associated with calcium channel dysfunctions (Ma et al., 2020).
Environmental Impact and Toxicology
Diamide insecticides, such as chlorantraniliprole, have been evaluated for their environmental fate and eco-toxicity. Studies on their impact on non-target organisms, like earthworms, offer valuable information on the safety and environmental risks associated with these compounds, contributing to the development of guidelines for their safe and responsible use (Liu et al., 2018).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, it should be washed off with soap and plenty of water. In case of eye contact, eyes should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .
Future Directions
The future of Diamide chemistry involves addressing the issue of diamide resistance in some of the world’s most destructive lepidopteran species, including populations of diamondback moth, tomato leafminer, rice stem borer, and more recently beet armyworm . The Insecticide Resistance Action Committee calls for effective diamide insecticide resistance management by following a three-step strategy of resistance identification, tracking, and prediction .
properties
IUPAC Name |
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSDXINSOMDCBK-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N=NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/N=N/C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Diamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13707 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diamide | |
CAS RN |
10465-78-8 | |
Record name | Diamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(N,N-dimethylcarbamoylimido)-1,1-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EQC90W32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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